VHL Ligand 8
Overview
Description
VHL Ligand 8 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This system is crucial for regulating protein degradation within cells. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins by recruiting E3 ligases like VHL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of VHL Ligand 8 involves several key steps. One common approach is the use of L-hydroxyproline as a starting material. The synthetic route typically includes the following steps :
Protection of the Hydroxy Group: The hydroxy group of L-hydroxyproline is protected using a suitable protecting group such as N-Boc.
Amination: The protected hydroxyproline undergoes amination to introduce a benzylic amine group.
Arylation: The key step involves the C-H arylation of a thiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.
Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with an appropriate acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
VHL Ligand 8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
VHL Ligand 8 has a wide range of scientific research applications :
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: It helps in studying protein-protein interactions and cellular pathways.
Medicine: It has potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: It is used in the development of new drugs and chemical tools for research.
Mechanism of Action
VHL Ligand 8 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors, which are crucial for cellular responses to oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligands: These ligands target the cereblon protein, another E3 ligase, and are used in similar applications as VHL Ligand 8.
DCAF Ligands: These ligands target DCAF proteins and are also used in the development of PROTACs.
Uniqueness
This compound is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of targeted protein degradation therapies and research applications .
Biological Activity
VHL Ligand 8 is part of a class of small-molecule compounds designed to interact with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in targeting proteins for degradation via the ubiquitin-proteasome pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis, and applications in targeted protein degradation.
VHL functions as an E3 ligase that mediates the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α. This compound binds to the VHL protein, disrupting its interaction with HIF-1α, leading to the stabilization of HIF-1α under normoxic conditions. This stabilization can activate downstream pathways that are beneficial in various therapeutic contexts, such as anemia treatment and cancer therapy.
Key Mechanisms:
- Binding Affinity : this compound exhibits a high binding affinity for VHL, which is crucial for its function as a PROTAC (proteolysis-targeting chimera) that recruits E3 ligases to target proteins.
- Induction of Degradation : By linking to target proteins, this compound facilitates their ubiquitination and degradation through the proteasome.
Synthesis and Structural Characteristics
The synthesis of this compound involves structure-based design strategies aimed at enhancing its binding affinity and specificity towards the VHL E3 ligase. The compound has been characterized by various chemical modifications that improve its solubility and efficacy.
Property | Value |
---|---|
Molecular Weight | Approximately 400 Da |
Binding Affinity | IC50 < 100 nM |
Solubility | High in aqueous solutions |
Target Protein | p38α kinase |
Biological Activity Studies
Recent studies have demonstrated the effectiveness of this compound in promoting the degradation of specific target proteins in various cell lines. For instance, in experiments involving breast cancer cell lines, it was shown that this compound could effectively induce the degradation of p38α kinase at nanomolar concentrations.
Case Study: p38α Kinase Degradation
- Cell Lines Used : MDA-MB-231, T47D
- Results :
- Significant reduction in p38α levels was observed.
- The compound exhibited selectivity for p38α over other related kinases.
Comparative Analysis with Other VHL Inhibitors
To contextualize the activity of this compound, it is essential to compare it with other known VHL inhibitors such as VH032 and VH298.
Compound | Target | IC50 (nM) | Effect on HIF-1α |
---|---|---|---|
This compound | p38α | <100 | Stabilizes HIF-1α |
VH032 | HIF-1α | ~200 | Stabilizes HIF-1α |
VH298 | HIF-1α | ~150 | Stabilizes HIF-1α |
Research Findings
Research has shown that prolonged exposure to this compound leads to distinct cellular responses compared to acute treatment. For example, chronic exposure can result in upregulation of VHL itself due to feedback mechanisms involving protein stabilization rather than changes in transcription levels.
Proteomic Analysis
A quantitative mass spectrometry analysis revealed that treatment with this compound resulted in specific proteomic changes that mimic those observed under hypoxic conditions. This highlights its potential as a therapeutic agent capable of modulating cellular responses similar to those induced by actual hypoxia.
Properties
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIKERVKHGIMC-OEMYIYORSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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